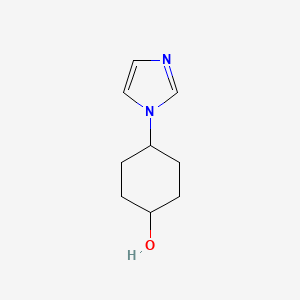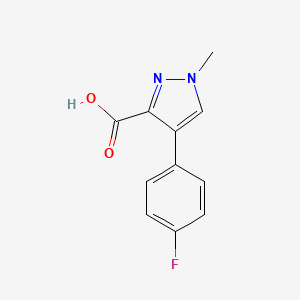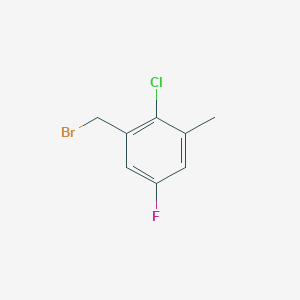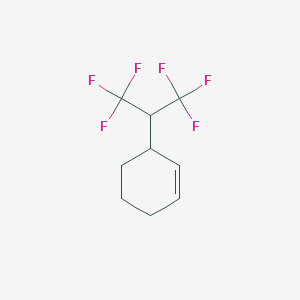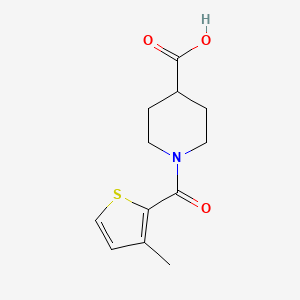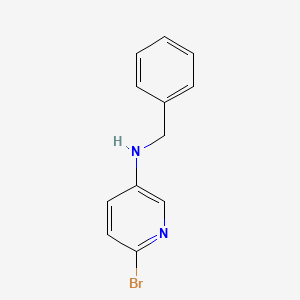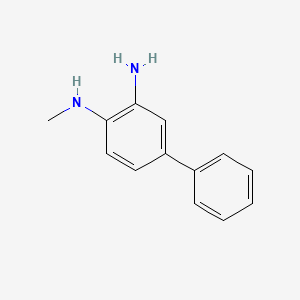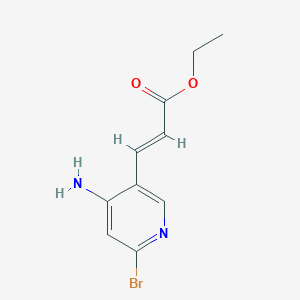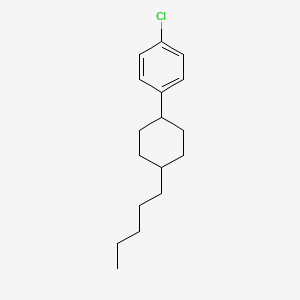
1-Chloro-4-(4-pentylcyclohexyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Trans-4-pentylcyclohexyl)-1-chlorobenzene is an organic compound with a unique structure that includes a cyclohexyl ring substituted with a pentyl group and a chlorobenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trans-4-pentylcyclohexyl)-1-chlorobenzene typically involves the following steps:
Cyclohexylation: The initial step involves the cyclohexylation of benzene using a Friedel-Crafts alkylation reaction. This reaction is carried out in the presence of a Lewis acid catalyst such as aluminum chloride.
Pentylation: The cyclohexylbenzene is then subjected to a pentylation reaction, where a pentyl group is introduced. This can be achieved using pentyl halides in the presence of a base.
Chlorination: Finally, the chlorination of the pentylcyclohexylbenzene is performed using chlorine gas or other chlorinating agents under controlled conditions to yield 4-(Trans-4-pentylcyclohexyl)-1-chlorobenzene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(Trans-4-pentylcyclohexyl)-1-chlorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction Reactions: Reduction can be used to modify the cyclohexyl ring or the benzene ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products
Substitution: Products include derivatives with different functional groups replacing the chlorine atom.
Oxidation: Products may include alcohols, ketones, or carboxylic acids.
Reduction: Products can include partially or fully hydrogenated derivatives.
Scientific Research Applications
4-(Trans-4-pentylcyclohexyl)-1-chlorobenzene has several scientific research applications:
Materials Science: It is used in the development of liquid crystal materials for display technologies.
Chemistry: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals and biologically active compounds.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-(Trans-4-pentylcyclohexyl)-1-chlorobenzene depends on its application:
Liquid Crystals: In liquid crystal applications, the compound aligns in a specific orientation under an electric field, affecting the optical properties of the material.
Chemical Reactions: As a reactant, it undergoes various transformations based on the nature of the reagents and conditions used.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trans-4-pentylcyclohexyl)benzonitrile
- 4-(Trans-4-pentylcyclohexyl)benzoic acid
- 4-(Trans-4-pentylcyclohexyl)cyclohexanone
Uniqueness
4-(Trans-4-pentylcyclohexyl)-1-chlorobenzene is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly useful in applications requiring specific chemical modifications or interactions.
Properties
CAS No. |
86778-48-5 |
|---|---|
Molecular Formula |
C17H25Cl |
Molecular Weight |
264.8 g/mol |
IUPAC Name |
1-chloro-4-(4-pentylcyclohexyl)benzene |
InChI |
InChI=1S/C17H25Cl/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(18)13-11-16/h10-15H,2-9H2,1H3 |
InChI Key |
GITNUDHCNOVRFM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4S)-4-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-[[(2S)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13972965.png)
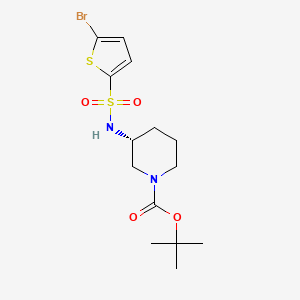
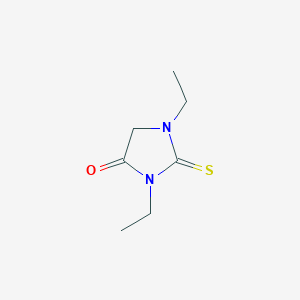
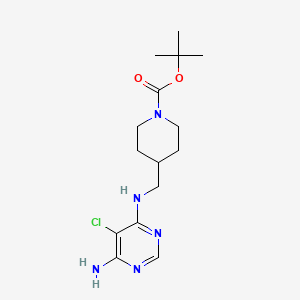

![3-(Benzo[d][1,3]dioxol-5-yl)-3-(ethylamino)propan-1-ol](/img/structure/B13973003.png)
